1-Fluoro-2-iodoethene
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Overview
Description
1-Fluoro-2-iodoethene is a halogenated hydrocarbon with the molecular formula C2H2FI. This compound is characterized by the presence of both fluorine and iodine atoms attached to an ethene backbone. It is a colorless, volatile liquid that is highly reactive due to the presence of these halogens.
Preparation Methods
1-Fluoro-2-iodoethene can be synthesized through various methods. One common synthetic route involves the reaction of ethene with iodine and a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the proper incorporation of the halogens into the ethene molecule.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods often utilize specialized equipment to handle the volatile and reactive nature of the compound.
Chemical Reactions Analysis
1-Fluoro-2-iodoethene undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted ethene derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens, resulting in the formation of dihalogenated or halogenated ethane derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or other oxygen-containing derivatives. Reduction reactions can lead to the formation of simpler hydrocarbons or partially reduced intermediates.
Common reagents used in these reactions include halogens, hydrogen halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Fluoro-2-iodoethene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of fluorinated and iodinated compounds.
Biology and Medicine: The compound is used in the development of radiolabeled molecules for imaging studies, such as positron emission tomography (PET). Its ability to form covalent bonds with nucleophiles makes it useful in the modification of biomolecules.
Industry: In industrial research, this compound is used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 1-fluoro-2-iodoethene exerts its effects is primarily through its reactivity with nucleophiles. The presence of both fluorine and iodine atoms makes the compound highly electrophilic, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
1-Fluoro-2-iodoethene can be compared to other halogenated ethenes, such as:
1-Chloro-2-iodoethene: Similar in structure but with a chlorine atom instead of fluorine. It has different reactivity and applications due to the presence of chlorine.
1-Bromo-2-iodoethene: Contains a bromine atom instead of fluorine. Bromine’s larger size and different electronegativity affect the compound’s reactivity and use in synthesis.
1-Fluoro-2-bromoethene: Similar to this compound but with bromine instead of iodine. The differences in halogen properties influence the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in the combination of fluorine and iodine, which imparts distinct reactivity and properties compared to other halogenated ethenes.
Properties
CAS No. |
2353-82-4 |
---|---|
Molecular Formula |
C2H2FI |
Molecular Weight |
171.94 g/mol |
IUPAC Name |
1-fluoro-2-iodoethene |
InChI |
InChI=1S/C2H2FI/c3-1-2-4/h1-2H |
InChI Key |
UBWJYLSNGVHRSE-UHFFFAOYSA-N |
Canonical SMILES |
C(=CI)F |
Origin of Product |
United States |
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